2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Overview
Description
2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide is a chemical compound with the molecular formula C14H22N2 It is a white crystalline solid with a molecular weight of 21834 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide typically involves the reaction of cyclohexylmethylamine with 2-methylpropanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-methylbenzamide
2-Amino-N-ethylbenzamide
2-Amino-N-propylbenzamide
2-Amino-N-butylbenzamide
Properties
IUPAC Name |
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBGZSBXBJOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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